molecular formula C20H16N2OS2 B2635789 (2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one CAS No. 890611-70-8

(2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one

Cat. No.: B2635789
CAS No.: 890611-70-8
M. Wt: 364.48
InChI Key: YGUSTGSECNCEDV-MRCUWXFGSA-N
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Description

(2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one is a heterocyclic compound that contains a thiazinanone ring fused with phenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with benzaldehyde derivatives in the presence of a catalyst to form the thiazinanone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and heating to moderate temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of therapeutic agents for various diseases .

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties, such as conductive polymers or advanced materials for electronic applications .

Mechanism of Action

The mechanism of action of (2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one include:

Uniqueness

What sets this compound apart is its unique combination of phenyl, thiophene, and thiazinanone moieties. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-phenyl-2-phenylimino-6-thiophen-2-yl-1,3-thiazinan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c23-19-14-18(17-12-7-13-24-17)25-20(21-15-8-3-1-4-9-15)22(19)16-10-5-2-6-11-16/h1-13,18H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUSTGSECNCEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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